3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide

Description

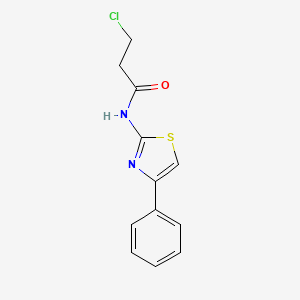

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-7-6-11(16)15-12-14-10(8-17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHXOPNLYVGAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide typically involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

Scientific Research Applications

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is an organic compound of the thiazole family, which has a five-membered ring containing sulfur and nitrogen atoms. It has diverse biological activities, acting as an antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecule.

Scientific Research Applications

This compound is used in several scientific research applications:

- Medicinal Chemistry It serves as a building block for synthesizing various bioactive molecules, including potential drugs for treating bacterial and fungal infections.

- Materials Science This compound can be used in developing new materials with specific electronic or optical properties.

- Biological Studies It is used to understand the interaction of thiazole derivatives with biological targets, such as enzymes and receptors.

This compound is a synthetic compound that belongs to the thiazole family, known for its diverse biological activities. Its biological activity is attributed to its interaction with various biological targets and modulates several biochemical pathways that lead to its pharmacological effects. It interacts with specific enzymes and receptors, influencing their activity and may alter signaling pathways associated with inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties.

Antitumor Activity

3-chloro-N-(4-phenyl-thiazol-2-yl)-propanamide is a broad-spectrum antitumor agent showing effectiveness toward nearly all cell lines .

Anticonvulsant Activity

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide, differing in substituents, heterocyclic appendages, or functional groups. Key comparisons are summarized in Table 1.

Thiazole-Oxadiazole Hybrids

Compounds 8d–h (from ) feature a propanamide core linked to a 1,3,4-oxadiazole ring via a sulfanyl (-S-) bridge. These hybrids exhibit structural diversity through substitutions on the oxadiazole (e.g., methylphenyl, nitrophenyl) and thiazole (e.g., 5-methyl) rings. For example:

- 8e (N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide) has a lower melting point (117–118°C) compared to 8h (158–159°C), likely due to the electron-withdrawing nitro group in 8h increasing intermolecular interactions .

Chloro-Propanamide Derivatives

- 3-Chloro-N-(4-methylphenyl)propanamide (C₁₀H₁₂ClNO): This simpler analog replaces the thiazole ring with a 4-methylphenyl group. Its molecular weight (197.66 g/mol) is significantly lower than the target compound, reflecting the absence of the heterocyclic sulfur and nitrogen atoms. It is used as a building block in pharmaceutical synthesis .

Sulfonyl and Sulfanyl Derivatives

- 3-((4-Chlorophenyl)sulfonyl)-N-(4-(4-pyridinyl)-1,3-thiazol-2-yl)propanamide (C₁₇H₁₃ClN₂O₃S₂): The sulfonyl group (-SO₂-) replaces the chloro substituent, increasing molecular weight (393.89 g/mol) and introducing strong electron-withdrawing effects. This modification could enhance stability but reduce reactivity compared to the chloro analog .

- N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide (C₂₆H₁₈ClN₅O₃S₃): This highly complex derivative incorporates a benzothiazole and triazole ring, resulting in a large molecular weight (548.1 g/mol) and reduced solubility compared to the target compound .

Table 1. Structural and Physicochemical Comparison of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| This compound (Target) | C₁₂H₁₀ClN₂OS | 266.75 | Not reported | Chloro-propanamide, 4-phenyl-thiazole |

| 8e (N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide) | C₁₅H₁₄N₄O₂S₂ | 354.43 | 117–118 | Sulfanyl bridge, oxadiazole, 5-methyl-thiazole |

| 8h (N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide) | C₁₅H₁₃N₅O₄S₂ | 407.43 | 158–159 | Nitrophenyl-oxadiazole, sulfanyl bridge |

| 3-Chloro-N-(4-methylphenyl)propanamide | C₁₀H₁₂ClNO | 197.66 | Not reported | Chloro-propanamide, 4-methylphenyl |

| 3-((4-Chlorophenyl)sulfonyl)-N-(4-(4-pyridinyl)-1,3-thiazol-2-yl)propanamide | C₁₇H₁₃ClN₂O₃S₂ | 393.89 | Not reported | Sulfonyl group, pyridinyl-thiazole |

Biological Activity

3-chloro-N-(4-phenyl-1,3-thiazol-2-yl)propanamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and research findings related to its efficacy in various therapeutic contexts.

Overview of Thiazole Derivatives

Thiazoles are heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. They exhibit a wide range of biological activities, including:

- Antioxidant

- Analgesic

- Anti-inflammatory

- Antimicrobial

- Antifungal

- Antiviral

- Diuretic

- Anticonvulsant

- Neuroprotective

- Antitumor or cytotoxic effects .

The biological activity of this compound is attributed to its interaction with various biological targets. The compound is believed to modulate several biochemical pathways that lead to its pharmacological effects:

- Target Interaction : It interacts with specific enzymes and receptors, influencing their activity.

- Biochemical Pathways : The compound may alter signaling pathways associated with inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties .

Pharmacokinetics

The pharmacokinetic profile of thiazole derivatives, including this compound, indicates:

- Solubility : Slightly soluble in water, soluble in alcohol and ether.

- Stability : Stable under normal conditions but may undergo various chemical reactions such as substitution and oxidation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In one study involving multicellular spheroids of MCF7 breast cancer cells, thiazole derivatives demonstrated notable cytotoxic effects .

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of thiazole derivatives. Compounds with similar structural features exhibited effective seizure protection in animal models. The structure–activity relationship (SAR) studies indicated that substitutions on the phenyl ring significantly impact anticonvulsant efficacy .

Antimicrobial Effects

In vitro studies have reported antimicrobial activity against various pathogens. Thiazole derivatives have been shown to inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other thiazole derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Antimicrobial | Contains fluorine substitution enhancing activity |

| Sulfathiazole | Antimicrobial | Well-established thiazole derivative used clinically |

| Abafungin | Antifungal | Known for its efficacy against fungal infections |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.